Supinine
Overview
Description
Supinine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Supinine can be synthesized through several chemical routes. One common method involves the esterification of butanoic acid with a pyrrolizidine derivative. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant sources followed by purification processes. The extraction is usually done using organic solvents, and the purification involves techniques such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Supinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolizidine compounds .
Scientific Research Applications
Supinine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of pyrrolizidine alkaloids and their derivatives.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: this compound and its derivatives are used in the synthesis of complex organic molecules and as intermediates in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of supinine involves its interaction with specific molecular targets within cells. This compound can bind to nucleic acids and proteins, affecting their function. It is known to interfere with cellular processes such as DNA replication and protein synthesis, which can lead to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but it is believed that this compound exerts its effects through multiple mechanisms .
Comparison with Similar Compounds
Lycopsamine: Another pyrrolizidine alkaloid with similar structural features.
Retrorsine: Known for its hepatotoxicity and similar biological activities.
Senecionine: Shares structural similarities and is also derived from plant sources.
Uniqueness of Supinine: this compound is unique due to its specific ester functional group, which allows for a wide range of chemical modifications. This makes it a versatile compound for synthetic chemistry and drug development. Additionally, its relatively low toxicity compared to other pyrrolizidine alkaloids makes it a more attractive candidate for therapeutic applications .
Properties
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWTOSBCBKXOR-ZLDLUXBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203622 | |
Record name | Supinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-58-6 | |
Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Supinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Supinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUPININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W11Q632E7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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